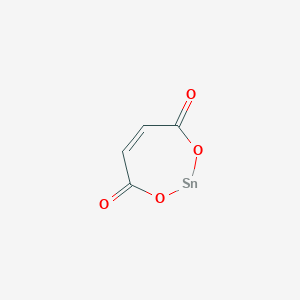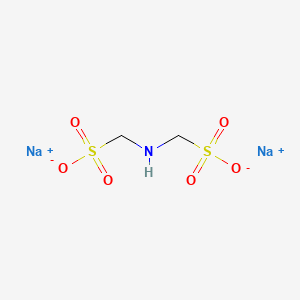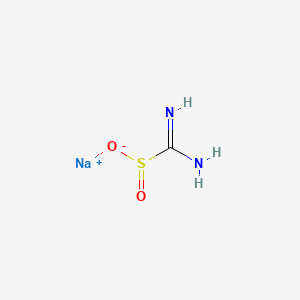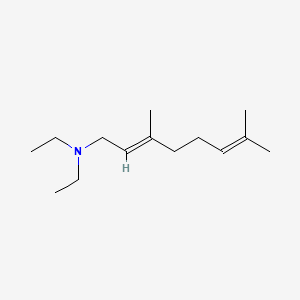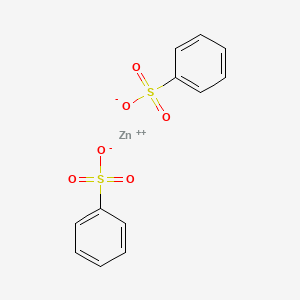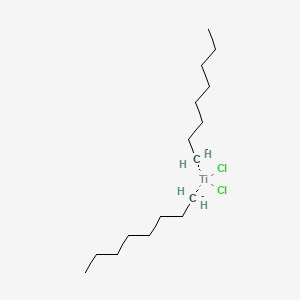
Dichlorodioctyltitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorodioctyltitanium is a chemical compound with the molecular formula C16H34Cl2Ti.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorodioctyltitanium typically involves the reaction of titanium tetrachloride (TiCl4) with octylmagnesium chloride (C8H17MgCl) in an inert atmosphere. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+2C8H17MgCl→Ti(C8H17)2Cl2+2MgCl2
The reaction is usually performed in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dichlorodioctyltitanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligands such as phosphines and amines can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) is a major product.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various organotitanium compounds depending on the substituents used.
Scientific Research Applications
Dichlorodioctyltitanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: It is studied for its potential use in biological systems due to its biocompatibility.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of dichlorodioctyltitanium involves its interaction with molecular targets such as enzymes and cellular components. It can form complexes with proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Titanium tetrachloride (TiCl4)
- Titanium dioxide (TiO2)
- Titanium(IV) isopropoxide (Ti(OiPr)4)
Uniqueness
Dichlorodioctyltitanium is unique due to its specific organometallic structure, which imparts distinct properties such as solubility in organic solvents and reactivity towards various ligands. This makes it particularly useful in applications where other titanium compounds may not be suitable .
Properties
CAS No. |
71965-13-4 |
|---|---|
Molecular Formula |
C16H34Cl2Ti-2 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
dichlorotitanium;octane |
InChI |
InChI=1S/2C8H17.2ClH.Ti/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
OKMOALLYLKROLG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC[CH2-].CCCCCCC[CH2-].Cl[Ti]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



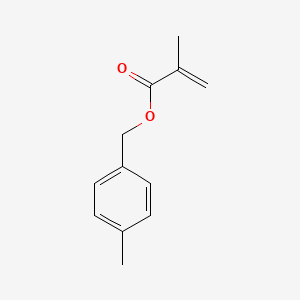

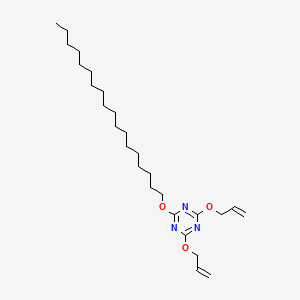

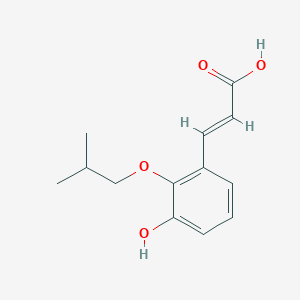
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
